6,8-Dichloro-[1,2,4]triazolo[1,5-a]pyridine
Overview
Description
“6,8-Dichloro-[1,2,4]triazolo[1,5-a]pyridine” is a compound that belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines . This class of compounds has been found to be remarkably versatile and has been used in various areas of drug design . The ring system of these compounds is isoelectronic with that of purines, making them potential surrogates of the purine ring .
Synthesis Analysis
The synthesis of 1,2,4-triazolo[1,5-a]pyrimidines has been explored in various studies . For instance, one method involves the reaction of α-methyl or α-methylene ketones with formamide in the presence of palladium (II) acetate and triphenylphosphine .
Molecular Structure Analysis
The 1,2,4-triazolo[1,5-a]pyrimidines are examples of aza-indolizines that have been described as aza-analogs of a delocalized 10-π electron system consisting of an electron-rich five-membered ring (6 π electrons) fused to an electron deficient six-membered ring (4 π electrons) .
Chemical Reactions Analysis
The 1,2,4-triazolo[1,5-a]pyrimidines have been used in various chemical reactions. For instance, they have been used in the synthesis of anticancer agents via the suppression of the ERK signaling pathway .
Scientific Research Applications
Herbicidal Activity
6,8-Dichloro-[1,2,4]triazolo[1,5-a]pyridine derivatives have been explored for their herbicidal properties. Research has demonstrated that certain derivatives exhibit significant herbicidal activity against a variety of weed species. These compounds have shown potential as lead compounds for the development of new herbicides, particularly for dicotyledonous weeds. The structure-activity relationship (SAR) of these derivatives has been analyzed, indicating that specific structural modifications can enhance herbicidal effectiveness (Liu et al., 2015).
Antimicrobial Properties
Some 6,8-Dichloro-[1,2,4]triazolo[1,5-a]pyridine derivatives have been synthesized and evaluated for their antimicrobial activities. Certain compounds in this category have shown potent activity against a range of bacterial and fungal pathogens, suggesting their potential as antimicrobial agents. This includes compounds that have demonstrated higher efficacy than standard drugs against specific fungi, highlighting their potential in addressing drug-resistant microbial infections (Mabkhot et al., 2016).
Anticancer Activity
Research into 6,8-Dichloro-[1,2,4]triazolo[1,5-a]pyridine derivatives has also extended into the field of oncology, where certain derivatives have been evaluated for their anticancer properties. These compounds have shown activity against various cancer cell lines, indicating their potential as anticancer agents. The exploration of these derivatives includes the synthesis of novel compounds and the assessment of their ability to inhibit cancer cell proliferation, offering a promising avenue for the development of new anticancer drugs (Zhang et al., 2009).
Anticonvulsant Effects
Further research has identified 6,8-Dichloro-[1,2,4]triazolo[1,5-a]pyridine derivatives with potential anticonvulsant effects. These compounds have been tested in models of epilepsy and have shown promising results in reducing seizure activity. The identification of derivatives with significant anticonvulsant activity opens up new possibilities for the treatment of epilepsy and other seizure-related disorders (Wang et al., 2019).
Selective Herbicide Mechanism
Studies have also focused on understanding the mechanisms behind the selective herbicidal activity of triazolopyrimidine derivatives, including 6,8-Dichloro-[1,2,4]triazolo[1,5-a]pyridine. Investigations into uptake and metabolism have shed light on why these compounds are more phytotoxic to certain plant species over others, providing valuable insights for the development of selective herbicides (Hodges et al., 1990).
Future Directions
The future directions for “6,8-Dichloro-[1,2,4]triazolo[1,5-a]pyridine” and similar compounds could include further exploration of their potential applications in medicinal chemistry, particularly as anticancer agents . Additionally, more research could be done to better understand their physical and chemical properties, as well as their safety and hazards.
properties
IUPAC Name |
6,8-dichloro-[1,2,4]triazolo[1,5-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2N3/c7-4-1-5(8)6-9-3-10-11(6)2-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIWWPYGQGCRZDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC=NN2C=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-Dichloro-[1,2,4]triazolo[1,5-a]pyridine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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